(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BClN2O2 and its molecular weight is 254.52 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid acts as an organoboron reagent . The boronic acid moiety interacts with a transition metal catalyst, typically palladium, to form a metal-boron complex. This complex then undergoes transmetalation, where the boron-bound organic group is transferred to the metal .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of this compound are likely related to its role in Suzuki-Miyaura cross-coupling reactions. By facilitating the formation of carbon-carbon bonds, it may contribute to the synthesis of various organic compounds, including potential drug molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the presence of a base, and the temperature . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of diols, which can react with boronic acids .
Properties
IUPAC Name |
[3-chloro-4-(piperazin-1-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c13-11-7-10(12(16)17)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14,16-17H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLFVAQXMUGXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCNCC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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